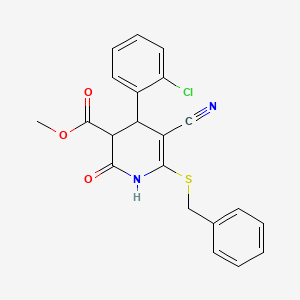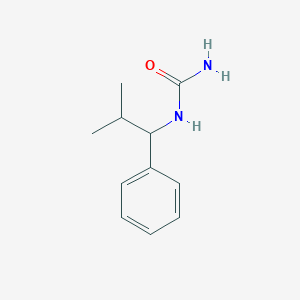
N-(2-methyl-1-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1-phenylpropyl)urea, also known as flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is synthesized through a multistep process and has been extensively studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(2-methyl-1-phenylpropyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific studies to investigate its efficacy in treating pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other conditions.
Mécanisme D'action
N-(2-methyl-1-phenylpropyl)urea works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are a group of lipid compounds that are involved in the inflammatory response. By inhibiting the activity of COX, N-(2-methyl-1-phenylpropyl)urea reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
N-(2-methyl-1-phenylpropyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have antipyretic (fever-reducing) effects. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of conditions such as Alzheimer's disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methyl-1-phenylpropyl)urea in lab experiments is its well-established mechanism of action. This makes it a useful tool for investigating the role of prostaglandins in various physiological processes. Additionally, it has been extensively studied and has a well-documented safety profile. However, one limitation of using N-(2-methyl-1-phenylpropyl)urea in lab experiments is its potential for non-specific effects, which may complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research involving N-(2-methyl-1-phenylpropyl)urea. One area of interest is the development of new formulations and delivery methods that may improve its efficacy and reduce its side effects. Additionally, there is ongoing research into the potential use of N-(2-methyl-1-phenylpropyl)urea in the treatment of conditions such as Alzheimer's disease and cancer. Finally, there is a need for further research into the biochemical and physiological effects of N-(2-methyl-1-phenylpropyl)urea, particularly with regard to its antioxidant properties.
Méthodes De Synthèse
The synthesis of N-(2-methyl-1-phenylpropyl)urea involves a multistep process that begins with the reaction of 2-methyl-1-phenylpropylamine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with urea to produce N-(2-methyl-1-phenylpropyl)urea. The final product is obtained after purification using recrystallization.
Propriétés
IUPAC Name |
(2-methyl-1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)10(13-11(12)14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUGEJUCGCQXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5574751 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)
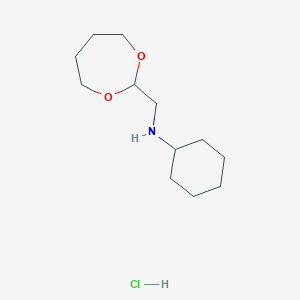
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)
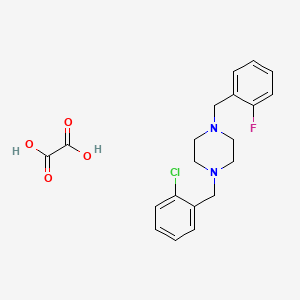
![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
methyl]acetamide](/img/structure/B4887395.png)
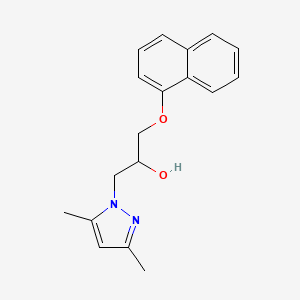

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
